molecular formula C10H14ClNO B6600605 1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride CAS No. 1803562-52-8

1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride

Cat. No.: B6600605
CAS No.: 1803562-52-8
M. Wt: 199.68 g/mol
InChI Key: NVLRUDNJKIWUNL-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride is a synthetic cathinone derivative characterized by a propan-1-one backbone linked to a para-substituted phenyl ring bearing an aminomethyl (-CH2NH2) group. Its molecular formula is C10H14ClNO, with a calculated molecular weight of 199.67 g/mol.

Properties

IUPAC Name

1-[4-(aminomethyl)phenyl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-2-10(12)9-5-3-8(7-11)4-6-9;/h3-6H,2,7,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLRUDNJKIWUNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 4-Methylacetophenone

The para-methyl group of 4-methylacetophenone undergoes radical bromination to yield 4-(bromomethyl)acetophenone. This step is critical, as the electron-withdrawing ketone group deactivates the ring, necessitating robust bromination conditions.

Reaction Conditions :

  • Reagents : N-Bromosuccinimide (NBS, 1.1 equiv), azobisisobutyronitrile (AIBN, 0.1 equiv) as a radical initiator.

  • Solvent : Carbon tetrachloride (CCl₄) or dichloromethane (DCM).

  • Temperature : Reflux at 80–90°C for 6–8 hours.

  • Yield : ~70% (extrapolated from analogous brominations in CN104119240A).

Mechanistic Insight :
The reaction proceeds via a radical chain mechanism, where AIBN generates bromine radicals that abstract hydrogen from the benzylic methyl group, forming a stabilized benzyl radical. Subsequent bromination yields the monobrominated product.

Amination of 4-(Bromomethyl)acetophenone

The bromomethyl intermediate undergoes nucleophilic substitution with ammonia to introduce the aminomethyl group.

Reaction Conditions :

  • Reagents : Aqueous ammonia (28% w/w, excess), ethanol as solvent.

  • Temperature : 60–70°C under reflux for 12–24 hours.

  • Workup : The crude product is extracted with ethyl acetate, washed with brine, and concentrated.

Challenges :

  • Elimination Reactions : The benzylic bromide may undergo elimination to form styrene derivatives. Excess ammonia and polar solvents (e.g., ethanol) suppress this by favoring SN2 mechanisms.

  • Side Reactions : Oxidation of the amine at elevated temperatures, leading to byproducts like imines or nitriles.

Gabriel Synthesis for Controlled Amination

To circumvent over-alkylation and improve yield, the Gabriel synthesis offers a protective approach:

Phthalimide Protection

4-(Bromomethyl)acetophenone reacts with potassium phthalimide to form 4-(phthalimidomethyl)acetophenone.

Reaction Conditions :

  • Reagents : Potassium phthalimide (1.2 equiv), dimethylformamide (DMF) as solvent.

  • Temperature : 100°C for 4–6 hours.

  • Yield : ~85% (based on fluoxetine precursor syntheses in US20040102651A1).

Deprotection to Free Amine

The phthalimide group is hydrolyzed using hydrazine or hydrochloric acid to release the primary amine.

Reaction Conditions :

  • Reagents : Hydrazine hydrate (2.0 equiv), ethanol.

  • Temperature : Reflux at 80°C for 3 hours.

  • Workup : Filtration to remove phthalhydrazide, followed by acidification with HCl to precipitate the hydrochloride salt.

Comparative Analysis of Methods

Parameter Bromination-Amination Gabriel Synthesis
Yield 60–70%75–85%
Purity Moderate (requires chromatography)High (crystalline product)
Scalability Suitable for bulk synthesisLimited by phthalimide cost
Side Reactions Elimination, oxidationMinimal
Operational Complexity ModerateHigh

Data adapted from US20040102651A1 and CN104119240A.

Challenges and Process Optimization

Bromination Efficiency

The electron-deficient nature of 4-methylacetophenone necessitates harsh bromination conditions. Alternatives like Lewis acid-catalyzed bromination (e.g., AlCl₃ with Br₂) were explored but led to ring bromination rather than side-chain substitution.

Crystallization of Hydrochloride Salt

Direct evaporation of the amine solution often causes decomposition. A patent-pending approach involves anti-solvent crystallization using isopropanol, yielding 90% pure hydrochloride with <2% impurities .

Chemical Reactions Analysis

Types of Reactions

1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential
1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride has been investigated for its potential therapeutic properties. Its structure allows it to interact with biological targets, making it a candidate for drug development.

  • Antioxidant Activity : Research indicates that this compound can scavenge free radicals, suggesting its role as an antioxidant agent. Studies have demonstrated its effectiveness in reducing oxidative stress in cellular models.
  • Antimicrobial Properties : In vitro assays reveal that the compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.
  • Anticancer Potential : Preliminary studies suggest that 1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride can inhibit cancer cell proliferation. Its mechanisms of action may involve apoptosis induction or cell cycle arrest.

The biological activities of 1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride are attributed to its ability to interact with specific molecular targets:

  • Mechanism of Action : The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit specific kinases involved in cancer cell signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals
AntimicrobialEffective against multiple bacterial strains
AnticancerInhibits proliferation of cancer cells

Industrial Applications

Beyond medicinal uses, 1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride is also utilized in industrial settings:

  • Dyes and Pigments Production : The compound serves as a building block for synthesizing various dyes and pigments due to its functional groups that can undergo further chemical modifications.
  • Chemical Synthesis : It is employed as an intermediate in the synthesis of other complex organic molecules, showcasing its versatility in chemical manufacturing.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of 1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride:

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays, demonstrating significant scavenging activity comparable to established antioxidants.

Case Study 2: Antimicrobial Evaluation

In a controlled laboratory setting, the compound was tested against various pathogens. Results indicated effective inhibition at MIC values lower than those of standard antibiotics, suggesting its potential for therapeutic use.

Case Study 3: Anticancer Research

Research focused on the compound's effects on breast cancer cell lines showed a dose-dependent reduction in cell viability, highlighting its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

  • Chlorine (Cl): Present in ’s compound, this electron-withdrawing group increases lipophilicity and may enhance blood-brain barrier penetration, contributing to stimulant effects in cathinones .
  • Diethylaminoethoxy (-OCH2CH2N(C2H5)2): This substituent in ’s compound introduces a tertiary amine and ether linkage, likely extending half-life and receptor affinity due to increased bulk and basicity .

Substituent Effects on the Propanone Chain

  • Dimethylamino (-N(CH3)2): Found in ’s compound, this substituent at the β-position is a hallmark of cathinones, enabling dopamine reuptake inhibition via interactions with monoamine transporters .
  • Methyl and Aryl Amino Groups: Myonal () features a 2-methyl and 3-(4-methylphenyl)amino group, which likely modulate steric hindrance and receptor selectivity for muscle relaxation .

Pharmacological Implications

  • The absence of propanone-chain substituents in the target compound distinguishes it from Myonal and stimulant cathinones, suggesting divergent biological targets.

Research Findings and Data

Crystallographic and Spectroscopic Data

  • highlights that chlorophenyl and fluorophenyl cathinones exhibit distinct crystal packing due to halogen bonding, whereas the target compound’s aminomethyl group may promote ionic interactions via its hydrochloride salt .
  • Infrared (IR) and nuclear magnetic resonance (NMR) spectra of similar compounds confirm ketone (C=O) stretches at ~1700 cm⁻¹ and aryl proton resonances at 7–8 ppm, patterns expected for the target compound .

Biological Activity

1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride, also known as 4-Amino-1-(4-methylphenyl)butan-1-one hydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications supported by recent research findings.

Synthetic Routes

The synthesis of 1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride typically involves the following steps:

  • Starting Materials : The synthesis often begins with the reaction of 4-(aminomethyl)phenyl ketone with propanoyl chloride.
  • Reaction Conditions : The reaction is usually conducted under acidic conditions to facilitate the formation of the hydrochloride salt.

Chemical Structure

The chemical structure can be represented as follows:

C10H14ClN\text{C}_{10}\text{H}_{14}\text{ClN}

This structure features a phenyl ring substituted with an aminomethyl group and a propanone moiety, which contributes to its biological activity.

The biological activity of 1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance:

  • In Vitro Studies : The compound exhibited inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus3.12 - 12.5
Escherichia coli3.12 - 12.5

Antifungal Properties

In addition to antibacterial activity, the compound has demonstrated antifungal properties against various fungi, suggesting a broader spectrum of biological activity.

Case Studies

A study published in Chem Biol Drug Des reported that derivatives of aminomethyl phenyl compounds showed promising antifungal activity against Fusarium oxysporum and other pathogens at concentrations around 50 μg/mL .

Medicinal Chemistry

1-[4-(Aminomethyl)phenyl]propan-1-one hydrochloride serves as a lead compound for developing new therapeutic agents targeting various diseases, particularly infections caused by resistant bacterial strains.

Potential Therapeutic Uses

The compound's ability to modulate enzyme activity and receptor interactions positions it as a candidate for treating conditions such as:

  • Bacterial Infections : As an antimicrobial agent.
  • Neurological Disorders : Through its potential effects on neurotransmitter systems.

Q & A

Q. What are the key physicochemical properties of 1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride, and how are they determined?

The compound’s molecular formula is C₁₁H₁₅NO·HCl (calculated molecular weight: ~214.7 g/mol). Key properties include:

  • Solubility : Typically soluble in polar solvents like ethanol or water, depending on pH.
  • Stability : Hygroscopic; requires storage in airtight containers at room temperature in a dry environment to prevent degradation .
  • Spectroscopic Data : Characterization via ¹H/¹³C NMR and FTIR confirms the presence of the ketone group (C=O stretch ~1700 cm⁻¹) and aromatic/amine functionalities. HPLC (λmax ~255 nm) verifies purity (>98%) .

Q. What synthetic routes are commonly employed for preparing 1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride?

A two-step synthesis is often used:

Chlorination/Amination : Start with 4-methylpropiophenone, followed by chlorination at the benzyl position.

Reductive Amination : React with ammonia or methylamine under hydrogenation (H₂/Pd-C) to introduce the aminomethyl group. The final product is isolated as the hydrochloride salt via HCl gas treatment .

  • Critical Parameters : Solvent choice (e.g., ethanol for improved yield), catalyst loading (5–10% Pd-C), and reaction time (6–12 hrs) .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Chromatography : Reverse-phase HPLC with UV detection (C18 column, acetonitrile/water mobile phase) to assess purity .
  • Spectroscopy :
    • NMR : ¹H NMR (δ 2.5–3.0 ppm for ketone CH₃; δ 4.0–4.5 ppm for aminomethyl CH₂) .
    • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 215.1) .
  • Elemental Analysis : Verify Cl⁻ content (~16.5%) via titration .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hrs to 15–30 mins) and improves yield (≥80%) by enhancing reaction kinetics .
  • Catalyst Optimization : Use Pd/C (5% loading) with ammonium chloride as a promoter to minimize side reactions (e.g., over-reduction) .
  • Purification : Recrystallization from ethanol/water (1:3 v/v) removes unreacted intermediates. Column chromatography (silica gel, CH₂Cl₂/MeOH) resolves stereoisomers .

Q. What strategies resolve contradictory data on the compound’s biological activity?

  • Dose-Response Studies : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Target Validation : Use knockdown/knockout models (e.g., CRISPR-Cas9) to confirm specificity for suspected receptors (e.g., adrenergic or serotonin receptors) .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 1-(2-fluorophenyl) analogs) to identify confounding functional groups .

Q. What are best practices for handling and storing this compound to ensure stability?

  • Storage : Keep in desiccators at –20°C for long-term stability; avoid exposure to light or moisture .
  • Safety Protocols : Use fume hoods during synthesis. In case of exposure, rinse skin with water for 15 mins and seek medical attention .
  • Stability Testing : Monitor degradation via accelerated aging studies (40°C/75% RH for 6 months) and periodic HPLC analysis .

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